molecular formula C16H17N3O2 B5682257 2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one

2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B5682257
M. Wt: 283.32 g/mol
InChI Key: LCSDLJSPCXLSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and chemical biology. This compound features a pyridazinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one typically involves the reaction of pyridazinone derivatives with pyrrolidine and phenyl-substituted reagents under controlled conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyridazinone core with a pyrrolidine moiety makes it a versatile compound for various applications in medicinal chemistry .

Properties

IUPAC Name

2-(2-oxo-2-pyrrolidin-1-ylethyl)-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-15-9-8-14(13-6-2-1-3-7-13)17-19(15)12-16(21)18-10-4-5-11-18/h1-3,6-9H,4-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSDLJSPCXLSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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